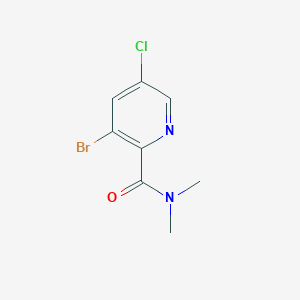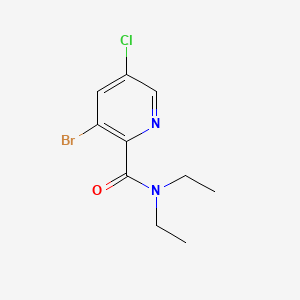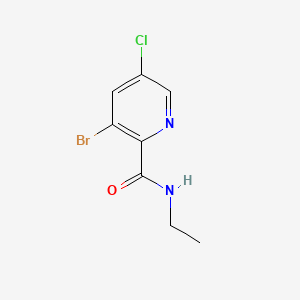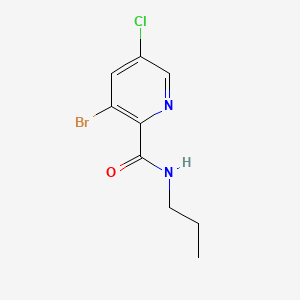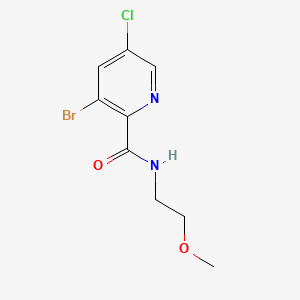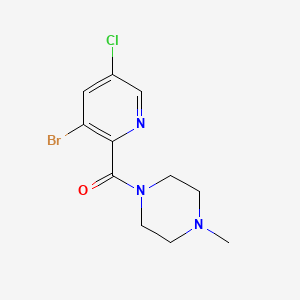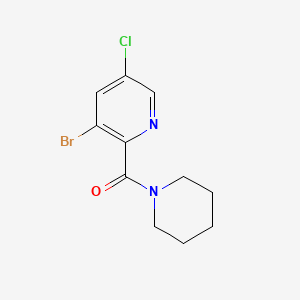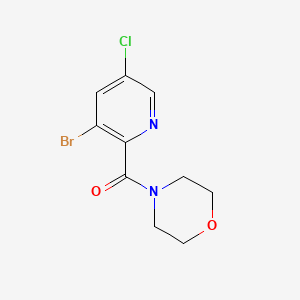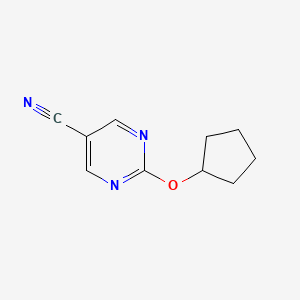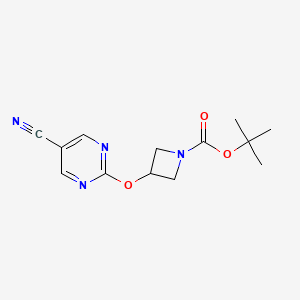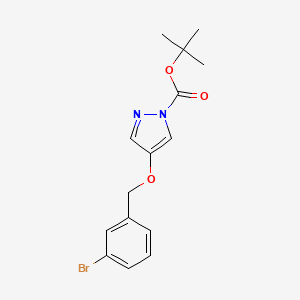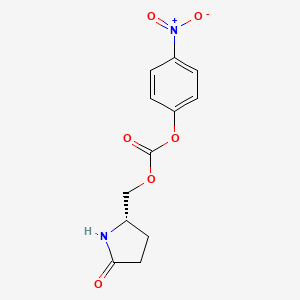
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is a compound that features a nitrophenyl group and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate typically involves the reaction of 4-nitrophenol with (S)-5-oxopyrrolidin-2-ylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed to form 4-nitrophenol and (S)-5-oxopyrrolidin-2-ylmethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Nitrophenol and (S)-5-oxopyrrolidin-2-ylmethanol.
Reduction: 4-Aminophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate.
Substitution: Various substituted phenyl ((5-oxopyrrolidin-2-yl)methyl) carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that releases active compounds upon enzymatic cleavage.
Mecanismo De Acción
The mechanism of action of (S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate involves the cleavage of the carbonate bond by specific enzymes, releasing the active (S)-5-oxopyrrolidin-2-ylmethanol and 4-nitrophenol. These products can then interact with their respective molecular targets, such as enzymes or receptors, to exert their biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) phosphate: Similar structure but with a phosphate group instead of a carbonate.
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) sulfate: Similar structure but with a sulfate group instead of a carbonate.
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbamate: Similar structure but with a carbamate group instead of a carbonate.
Uniqueness
(S)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is unique due to its specific combination of a nitrophenyl group and a pyrrolidinone moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(4-nitrophenyl) [(2S)-5-oxopyrrolidin-2-yl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-11-6-1-8(13-11)7-19-12(16)20-10-4-2-9(3-5-10)14(17)18/h2-5,8H,1,6-7H2,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDEYOCMUVIQE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196917.png)
![Methyl 5-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8196924.png)
